molecular formula C8H8N2O B1456872 4-pyrazin-2-ylbut-3-yn-1-ol CAS No. 873324-93-7

4-pyrazin-2-ylbut-3-yn-1-ol

Cat. No.: B1456872
CAS No.: 873324-93-7
M. Wt: 148.16 g/mol
InChI Key: BUBHLYIKXDHGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-pyrazin-2-ylbut-3-yn-1-ol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a pyrazine ring substituted with a butynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-pyrazin-2-ylbut-3-yn-1-ol can be synthesized through a palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . The reaction typically involves the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction conditions often include heating the reaction mixture to a specific temperature to facilitate the coupling process.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-pyrazin-2-ylbut-3-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products formed are aldehydes or ketones, depending on the reaction conditions.

    Reduction: The major product is the corresponding saturated alcohol.

    Substitution: The major products are substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 4-pyrazin-2-ylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

4-pyrazin-2-ylbut-3-yn-1-ol can be compared with other similar compounds, such as:

  • Pyrazine-substituted prop-2-yn-1-ols
  • Pyridine-substituted but-3-yn-2-ols
  • But-3-yn-2-ones

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities .

Properties

CAS No.

873324-93-7

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

4-pyrazin-2-ylbut-3-yn-1-ol

InChI

InChI=1S/C8H8N2O/c11-6-2-1-3-8-7-9-4-5-10-8/h4-5,7,11H,2,6H2

InChI Key

BUBHLYIKXDHGKQ-UHFFFAOYSA-N

SMILES

C1=CN=C(C=N1)C#CCCO

Canonical SMILES

C1=CN=C(C=N1)C#CCCO

Origin of Product

United States

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